4-Chloro-3-methyl-2-nitroaniline
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Overview
Description
4-Chloro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group
Mechanism of Action
Target of Action
Nitro compounds, such as 4-chloro-3-methyl-2-nitroaniline, are known to interact with various biological molecules and can potentially affect multiple targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The nitro group in the compound can undergo various chemical reactions, including reduction and nucleophilic aromatic substitution . These reactions can lead to changes in the targets, potentially altering their function .
Biochemical Pathways
Nitro compounds are known to undergo various reactions, including nitration, reduction, and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
One study suggests that the compound is absorbed following oral or intravenous administration .
Result of Action
Nitro compounds can potentially cause various effects, including methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, when released into the soil, it may undergo covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and tight absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methyl-2-nitroaniline can be synthesized through a multi-step process involving nitration and halogenation reactions. One common method involves the nitration of 3-methyl-4-chloroaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The crude product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Major Products Formed
Reduction: 4-Chloro-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Chloro-3-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-3-methyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Nonlinear Optical Materials: Research has shown that derivatives of nitroanilines exhibit nonlinear optical properties, making them useful in the field of optoelectronics and photonics.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
4-Chloro-3-methyl-2-nitroaniline can be compared with other nitroaniline derivatives:
4-Chloro-2-nitroaniline: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.
4-Methyl-2-nitroaniline: Lacks the chlorine atom, which influences its chemical properties and reactivity.
2-Chloro-4-nitroaniline: Another positional isomer with different chemical behavior due to the position of the substituents
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.
Properties
IUPAC Name |
4-chloro-3-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHHJCSQFNOFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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